2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide, also known as DASA-58, is a chemical compound that has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves the inhibition of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance. This inhibition leads to an increase in reactive oxygen species (ROS) within the cell, which can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-diabetic properties, this compound has also been shown to have anti-inflammatory and neuroprotective effects. It has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to reduce the accumulation of toxic proteins in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are many potential future directions for research on 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide. One area of interest is in investigating its potential use in combination with other anti-cancer drugs, as it has been shown to enhance the efficacy of certain chemotherapeutic agents. Another area of interest is in exploring its potential use in the treatment of neurodegenerative diseases, as it has shown promising results in animal studies. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects or limitations.
Synthesis Methods
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylacetyl chloride with thiourea, followed by cyclization and subsequent reaction with hydrazine hydrate. The final product is obtained through further purification and characterization.
Scientific Research Applications
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been investigated as a potential treatment for a variety of cancers, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-8-3-4-10(9(2)5-8)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBBPTVHREUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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